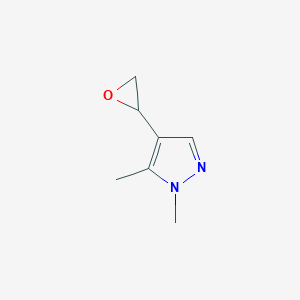
1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with two methyl groups and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the pyrazole ring can yield hydropyrazoles.
Substitution: The methyl groups and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react under basic or acidic conditions.
Major Products
Diols: From the oxidation of the oxirane ring.
Hydropyrazoles: From the reduction of the pyrazole ring.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pyrazole Ring Interactions: The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-3-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-4-(oxiran-2-yl)-3H-pyrazole
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1,5-dimethyl-4-(oxiran-2-yl)pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7-4-10-7)3-8-9(5)2/h3,7H,4H2,1-2H3 |
Clé InChI |
QUADZBVYZFRNSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13606775.png)
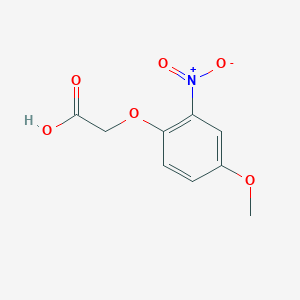
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)

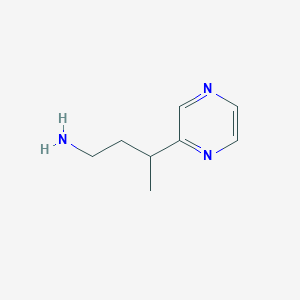
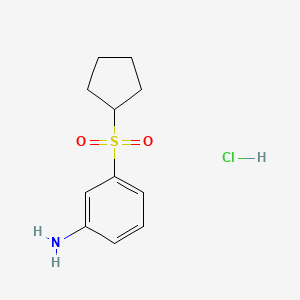

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)


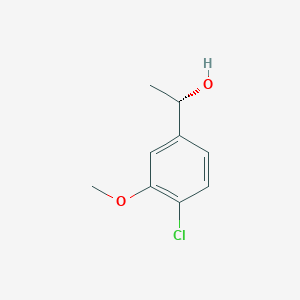
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
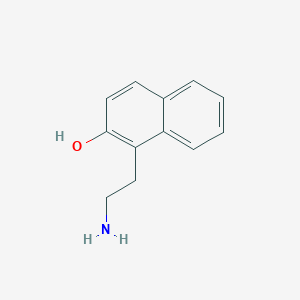
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
